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Dichloroacetonitrile

Cat. No.: B150184
CAS No.: 3018-12-0
M. Wt: 109.94 g/mol
InChI Key: STZZWJCGRKXEFF-UHFFFAOYSA-N
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Description

Contextual Significance as a Disinfection Byproduct (DBP)

Dichloroacetonitrile is a prominent member of the haloacetonitriles (HANs), a class of nitrogenous disinfection byproducts (N-DBPs) that are formed when water is treated with chemical disinfectants. researchgate.netacs.org The formation of DCAN and other HANs occurs through the reaction of disinfectants, such as chlorine or chloramine (B81541), with naturally occurring organic and inorganic matter present in the source water. who.intengineering.org.cn

Key precursors for DCAN formation include natural organic matter (NOM), particularly amino acids like asparagine, aspartic acid, and tryptophan, as well as substances derived from algae and fulvic acid. researchgate.netwho.intsurrey.ac.uk Research has demonstrated that the formation pathways can be complex. For instance, studies have confirmed the formation of DCAN from the reaction between monochloramine and dichloroacetaldehyde. acs.orgnih.gov The concentration and type of HANs formed, including DCAN, are influenced by several factors such as the type of disinfectant used, temperature, pH, and the concentration of bromide in the water. researchgate.netwho.int this compound is often the most prevalent HAN species found in drinking water, especially in sources with low bromide levels. who.intwho.int

The method of disinfection significantly impacts DCAN levels. Free chlorination tends to produce the highest concentrations of DCAN. nih.gov Studies comparing different disinfection scenarios found that when chloramines were formed in-situ (by adding chlorine and ammonia (B1221849) separately) rather than using preformed chloramines, DCAN formation was consistently higher over contact times of one to two days. nih.gov The chemical stability of DCAN in water is also a critical factor, as it can undergo hydrolysis, a process influenced by pH and the presence of residual chlorine. researchgate.netcapes.gov.br This reactivity means that the measured concentration of DCAN in a water system may not represent the total amount that was initially formed. researchgate.net

Table 1: Common Precursors of this compound (DCAN) This table lists organic compounds that have been identified in research studies as precursors to the formation of DCAN during water disinfection processes.

Precursor CategorySpecific Precursors
Natural Organic Matter (NOM)Fulvic Acid, Humic Substances. researchgate.netwho.int
Amino AcidsAsparagine, Aspartic Acid, Tryptophan, Glycine, Alanine, Serine. researchgate.netsurrey.ac.uk
Algal MatterOrganic matter derived from algae. who.int
DipeptidesCombined amino acid structures. researchgate.net
Indole Moieties3-Indolepropionic acid. researchgate.net
AldehydesDichloroacetaldehyde. acs.orgnih.gov

Importance in Environmental Science and Public Health Research

The study of this compound is crucial for both environmental science and public health, primarily due to its unintended presence in global water supplies.

From an environmental science perspective, DCAN serves as an important indicator of the types and concentrations of DBPs that can form during water treatment. Research into its formation, fate, and transport helps to better understand and model the complex chemical transformations that occur in water distribution systems. cdc.govethernet.edu.etresearchgate.net The degradation of DCAN is a key area of study, with research showing it decomposes through hydrolysis pathways involving hydroxide (B78521), hypochlorite (B82951), and water. researchgate.netcapes.gov.br The rate of this degradation is influenced by environmental conditions like pH. rsc.org For example, increasing the pH in a distribution system can accelerate the hydrolysis of HANs like DCAN into less toxic byproducts, such as haloacetamides and then haloacetic acids. rsc.org Advanced oxidation processes, such as those using UV light in combination with chlorine (UV/Cl2) or hydrogen peroxide (UV/H2O2), are also being investigated for their effectiveness in degrading DCAN. rsc.org

Table 2: Analytical Methods for this compound (DCAN) Detection This table outlines common analytical techniques and associated detection limits for the quantification of DCAN in water samples as reported in scientific literature and official methods.

Analytical MethodDetection LimitSource(s)
Gas Chromatography with Electron Capture Detector (GC-ECD) - EPA Method 551.1<0.03 µg/L who.int
Gas Chromatography/Mass Spectrometry (GC/MS)<0.5 µg/L google.com
Colorimetric Assay (Visual)20 ng/mL (20 µg/L) rsc.org
Fluorescence Quantification8.75 ng/mL (8.75 µg/L) rsc.org
Gas Chromatography with Triple Quadrupole Mass Spectrometry (GC/TQ)2.0 to 68.9 ng/L kromat.hu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HCl2N B150184 Dichloroacetonitrile CAS No. 3018-12-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloroacetonitrile
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InChI

InChI=1S/C2HCl2N/c3-2(4)1-5/h2H
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InChI Key

STZZWJCGRKXEFF-UHFFFAOYSA-N
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Canonical SMILES

C(#N)C(Cl)Cl
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Molecular Formula

C2HCl2N
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DSSTOX Substance ID

DTXSID3021562
Record name Dichloroacetonitrile
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Molecular Weight

109.94 g/mol
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Physical Description

Dichloroacetonitrile is a clear liquid., Clear liquid; [CAMEO] Colorless liquid; [MSDSonline]
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Boiling Point

234 to 235 °F at 760 mmHg (decomposes) (NTP, 1992), 112.5 °C
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Flash Point

greater than 212 °F (NTP, 1992), Flash Point > 100 °C
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Solubility

10 to 50 mg/mL at 70.7 °F (NTP, 1992), Soluble in methanol, Soluble in ethanol
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Density

1.369 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.369 g/cu cm at 20 °C
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Vapor Pressure

2.82 [mmHg]
Record name Dichloroacetonitrile
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Color/Form

Liquid

CAS No.

3018-12-0
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Formation Mechanisms and Precursors of Dichloroacetonitrile

Precursor Identification in Water Disinfection

The primary precursors for DCAN are nitrogen-containing organic compounds that react with disinfectants like chlorine. researchgate.netiwaponline.com These precursors are ubiquitous in natural water sources and can also originate from within water treatment and distribution systems.

Natural Organic Matter (NOM) is a complex mixture of organic compounds found in all natural waters and is recognized as the principal precursor to the formation of disinfection byproducts (DBPs). nih.govnih.govresearchgate.net NOM's composition includes humic substances, fulvic acids, proteins, and carbohydrates. researchgate.net When chlorine is used for disinfection, it reacts with NOM to form various DBPs, including trihalomethanes and haloacetic acids, as well as nitrogenous DBPs like dichloroacetonitrile. researchgate.netnih.gov

Dissolved Organic Nitrogen (DON) is a fraction of NOM and is the primary source of nitrogen for the formation of N-DBPs. researchgate.net This organic nitrogen can be found in various forms, including amino acids, which are significant precursors to DCAN. mdpi.comnih.gov The reaction between disinfectants and the nitrogenous components of NOM leads to the creation of DCAN. researchgate.net Studies have shown that chlorination of NOM is selective towards components with a high degree of double bond equivalency and a higher number of oxygen atoms per carbon. nih.gov

Amino acids and proteinaceous materials, which are components of both NOM and Algal Organic Matter (AOM), are highly significant precursors to DCAN. researchgate.netmdpi.comnih.gov During disinfection processes like chlorination or UV/chlorine treatment, these compounds undergo reactions that lead to DCAN formation. acs.orgnih.gov The presence of amino acids in surface waters, where they can be found in concentrations from 20 to 10,000 μg/L, presents a considerable challenge for water treatment as they are readily converted into various DBPs. mdpi.com

The general mechanism involves the reaction of chlorine with the amino group of amino acids and peptides to form N-chloramines. nih.govresearchgate.net These intermediates can then undergo further complex reactions, including transformations to nitriles, which are direct precursors to DCAN. researchgate.netnih.govacs.org

Specific amino acids have been identified as potent precursors to DCAN. Aromatic amino acids such as tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe), as well as others like aspartic acid (Asp), are known to form DCAN upon chlorination. nih.govmdpi.comacs.org

Aspartic Acid: Research has shown that aspartic acid is a known precursor for DCAN formation. acs.org

Tryptophan and Tyrosine: These aromatic amino acids are recognized as important DCAN precursors. nih.govacs.org One study highlighted tyrosine as a model precursor for investigating DCAN control methods in water treatment. nih.gov

Phenylalanine: Studies investigating the pathways of DCAN formation have used L-phenylalanine as a model amino acid precursor. acs.orgnih.gov

Research indicates that amino acids with electron-withdrawing side chains tend to produce significantly more DCAN compared to those with electron-donating side chains. acs.orgnih.gov The structure of the amino acid plays a crucial role in its potential to form DCAN. For instance, 4-amino-2-hydroxybutyric acid has been shown to have the highest DCAN yield among known aliphatic long-chain precursors during chlorination. nih.gov

Table 1: DCAN Formation from Different Amino Acid Precursors

Amino Acid PrecursorKey Research FindingReference
L-phenylalanineSelected as a model amino acid to investigate DCAN formation pathways during UV/chlorine treatment. Yields of the intermediate phenylacetonitrile (B145931) were 51.0%. acs.org, nih.gov
TyrosineUsed as a model precursor to study the control of DCAN generation in biofilters. nih.gov
Aspartic AcidIdentified as a precursor for DCAN, with formation pathways involving the release of the carboxyl group. acs.org
TryptophanRecognized as a significant aromatic amino acid precursor to DCAN. acs.org, mdpi.com

The formation of DCAN is not limited to free amino acids; combined amino acids, such as those in dipeptides and polypeptides, also serve as precursors. nih.govacs.org Research has investigated the mechanisms of DCAN formation from dipeptides to understand the cleavage of the crucial C-C bond required for its formation. nih.govacs.org

The process for both long-chain primary amines, amino acids, and dipeptides during chlorination generally follows a pathway where nitriles are formed as initial products. researchgate.netnih.govacs.org These nitriles then undergo further reactions, such as β-C-hydroxylation and/or α-C-chlorination, ultimately leading to the cleavage of the Cα-Cβ bond to produce DCAN. nih.govacs.org For example, L-phenylalanyl-L-phenylalanine was used as a model dipeptide to study these pathways, showing that it first forms N-chloramines upon chlorination. acs.orgnih.gov

Algal Organic Matter (AOM), released during algal blooms through metabolic processes and cell lysis, is a major source of DBP precursors in water reservoirs. nih.govrsc.org AOM is composed of compounds like proteins, amino acids, and carbohydrates, which are known to form DBPs during disinfection. nih.gov It can contribute significantly to DBP formation, with some estimates suggesting it is responsible for 20% to 50% of DBPs formed during algal bloom events. nih.gov Studies have shown that AOM from various algae species, such as Chlorella sorokiniana, are potent precursors for DCAN, particularly during chloramination. nih.gov While chloramination may reduce the formation of some DBPs compared to chlorination, it can increase the yields of others, including DCAN. nih.gov

Fulvic acid, a principal component of NOM, also contributes to the formation of DBPs. researchgate.netresearchgate.net As part of the complex NOM matrix, fulvic acids contain the organic structures that react with chlorine to form byproducts like DCAN.

Table 2: DBP Yields from Chlor(am)ination of Chlorella sorokiniana AOM

Disinfection ProcessCompoundYield (µg·mg DOC⁻¹)Reference
ChloraminationThis compound (DCAN)16.7 nih.gov
ChloraminationTrichloromethane (TCM)33.6 nih.gov
ChloraminationChloral Hydrate (CH)29.8 nih.gov
Chloramination1,1,1-trichloropropanone (1,1,1-TCP)2.1 nih.gov
ChloraminationChloropicrin (CPN)1.2 nih.gov

Bacteria present in drinking water distribution systems, both as planktonic cells in the bulk water and as biofilms attached to pipe walls, can act as precursors for DBPs. iwaponline.comresearchgate.net These bacterial materials, which include proteins, amino acids, and polysaccharides, react with residual disinfectants like chlorine to form DBPs, including DCAN. iwaponline.com Among the components of biofilms, proteins and amino acids pose the greatest risk for DBP formation. iwaponline.comresearchgate.net Studies have demonstrated that the reaction of sodium hypochlorite (B82951) with pure bacterial strains can generate DCAN, indicating that bacteria are an important and often overlooked source of DBP precursors within the water distribution network. iwaponline.com

Herbicide Derivatives as Potential Precursors (e.g., Diketonitrile from Isoxaflutole)

Certain agricultural chemicals can act as potent precursors to the formation of DCAN during water disinfection. The herbicide isoxaflutole (B1672639) is a notable example. In soil and plants, isoxaflutole hydrolyzes into its active form, diketonitrile. nih.govnih.gov Should this stable and phytotoxic degradate contaminate water sources, it can serve as a high-yield precursor to DCAN. nih.govusda.gov

Research has shown that diketonitrile reacts with common disinfectants to produce DCAN, with formation yields reported to be as high as 100% in the presence of free chlorine or chloramine (B81541). nih.govacs.org The reaction kinetics, however, differ significantly between the two disinfectants. The reaction between diketonitrile and free chlorine is extremely rapid, occurring within seconds. nih.govacs.org In contrast, the reaction with chloramine is much slower, proceeding on a timescale of hours to days. nih.govacs.org The breakdown of diketonitrile by chlorine during water treatment leads to the formation of DCAN and another compound, cyclopropanecarboxylic acid (CPCA). usda.gov The increasing use of isoxaflutole, particularly with the introduction of genetically modified crops tolerant to it, may lead to a greater prevalence of this high-yield DCAN precursor in water sources. nih.govacs.org

Disinfection Process Influence on DCAN Formation

The choice of disinfection technology is a critical factor determining the rate and extent of DCAN formation. Different disinfectants and treatment combinations interact with organic precursors through distinct chemical pathways.

Both chlorination (using free chlorine) and chloramination (using chloramines) can lead to the formation of DCAN, though the efficiency and dominant pathways differ. Generally, free chlorination results in higher and more rapid formation of DCAN compared to chloramination. nih.govsigmaaldrich.com For instance, when the herbicide derivative diketonitrile is the precursor, it reacts with free chlorine within seconds to form DCAN. nih.gov

Chloramination, while often implemented to reduce the formation of regulated byproducts like trihalomethanes (THMs) and haloacetic acids (HAAs), can still produce nitrogenous DBPs. researchgate.netulaval.ca The reaction of diketonitrile with chloramine is significantly slower, taking hours to days. nih.gov The method of chloramine application is also crucial; DCAN formation is consistently higher when chloramines are formed in situ (by adding chlorine and ammonia (B1221849) separately to the water) compared to when preformed monochloramine is used. nih.gov This is because, during in-situ formation, organic amine precursors can effectively compete with ammonia to react with the added free chlorine, forming intermediates that lead to nitrile creation. nih.gov While chlorination tends to favor the formation of DCAN over its hydrolytic product dichloroacetamide (DCAcAm), chloramination often produces more DCAcAm than DCAN. sigmaaldrich.com

The combination of ultraviolet (UV) irradiation and chlorine, an advanced oxidation process, has been found to significantly enhance the formation of DCAN compared to chlorination alone. researchgate.netcapes.gov.br Studies on real water samples have shown that DCAN yields can increase by 88-240% during UV/chlorine treatment. nih.gov The increase is even more dramatic when specific amino compounds are the precursors, with yields rising by 3.3 to 5724 times. nih.gov

The mechanism involves a multi-step process. First, the chlorination of amino compounds (such as amines, amino acids, and peptides) rapidly forms N-chloramines. nih.govdigitellinc.com Subsequently, UV photolysis, rather than radical oxidation, facilitates the transformation of these N-chloramines into intermediates like N-chloroaldimines and then into phenylacetonitrile. nih.govdigitellinc.com In the final stage, radical oxidation transforms phenylacetonitrile into DCAN, with conversion ratios reported between 14.2% and 25.6%. nih.govdigitellinc.com This radical-dependent pathway highlights how the advanced oxidation process can unlock new routes for the creation of N-DBPs. researchgate.netdigitellinc.com

Ozonation is a powerful oxidant used in water treatment, but its effect on DCAN formation is indirect. While ozonation combined with photocatalysis has been studied for the removal of already-formed DCAN, its use as a primary disinfectant can inadvertently increase the formation potential of certain nitrogenous DBPs in subsequent disinfection steps. nih.govnih.gov

Studies have shown that ozonation can break down large, complex organic molecules, including aromatic proteins, into smaller, low-molecular-weight substances like amino acids. nih.gov These smaller molecules can then act as more effective precursors for the formation of N-DBPs, such as chlorophenylacetonitriles (CPANs), during downstream chlorination or chloramination. nih.govsurrey.ac.uk In an investigation of six drinking water treatment plants, ozonation was found to increase the precursors for CPANs by an average of 140%. nih.gov Although a subsequent granular activated carbon (GAC) filtration step can reduce these precursors, the risk of higher N-DBP formation remains in plants where GAC is not used after ozonation. surrey.ac.uk

Environmental Factors Affecting DCAN Formation Potential

The chemical and physical conditions of the water during treatment play a significant role in the reaction kinetics of DCAN formation. Among these, pH is one of the most influential factors.

The influence of pH on DCAN formation is complex and depends on both the specific precursor and the disinfectant used. nih.govresearchgate.netresearchgate.net

During Chlorination: When diketonitrile is the precursor, its reaction with free chlorine is fastest at a circumneutral pH (around 7.5). nih.govacs.org This is the result of a trade-off: the reactive enolate form of diketonitrile is favored at more alkaline (higher) pH, while the concentration of the electrophilic reactant, hypochlorous acid, decreases above its pKa of 7.5. nih.gov For other precursors like amino acids, a lower pH has been shown to produce more DCAN. researchgate.net

During Chloramination: In contrast to chlorination, the reaction of diketonitrile with chloramine is faster at lower (more acidic) pH values. nih.govacs.org This is attributed to the increased presence of the electrophilic protonated monochloramine at acidic pH levels. nih.gov For general organic matter, reaction time is often a more significant factor than pH for DCAN formation during chloramination. nih.gov

Furthermore, pH significantly affects the stability of DCAN once it is formed. DCAN undergoes base-catalyzed hydrolysis, meaning it degrades more rapidly at higher pH levels. researchgate.netcapes.gov.brrsc.org This degradation can sometimes mask the true formation potential, as the measured concentration reflects the net result of formation and decay. capes.gov.br Consequently, increasing the pH in a water distribution system is a potential strategy to reduce exposure to haloacetonitriles by promoting their hydrolysis into less toxic haloacetic acids. rsc.org

Data Tables

Table 1: Influence of Disinfection Method on DCAN Formation

Disinfection MethodRelative DCAN FormationMechanism/Key FindingSource(s)
Chlorination HighRapid reaction with precursors; highest formation among conventional methods. nih.gov, nih.gov
Chloramination Low to ModerateSlower reaction than chlorination; formation is higher with in-situ vs. preformed chloramines. nih.gov, nih.gov
UV/Chlorine Very HighSignificantly enhances DCAN yields (88-240% increase over chlorination alone) via radical oxidation pathways. nih.gov, capes.gov.br
Ozonation (Pre-treatment) Increases Formation PotentialBreaks down large organic molecules into more effective DCAN precursors for subsequent chlorination/chloramination. nih.gov, surrey.ac.uk

Table 2: Effect of pH on the Reaction of Diketonitrile Precursor

DisinfectantOptimal pH for DCAN FormationRationaleSource(s)
Free Chlorine Circumneutral (≈7.5)Balances the availability of the reactive enolate form of diketonitrile and the reactant hypochlorous acid. nih.gov, acs.org
Chloramine Acidic (Lower pH)The reactive protonated monochloramine species is more abundant at lower pH values. nih.gov, acs.org

Chlorine Dose and Contact Time

The concentration of this compound (DCAN) in treated water is intricately linked to both the applied chlorine dose and the reaction contact time. The relationship is not always linear, as DCAN is an intermediate product that undergoes both formation and degradation simultaneously. researchgate.netcapes.gov.br

Initially, an increase in chlorine dose or contact time can lead to a higher formation of DCAN, as more oxidant is available to react with organic precursors. who.int The effectiveness of chlorination is dependent on the chlorine concentration and the duration of contact. dwi.gov.uk However, the peculiar dependence of DCAN on reaction time and chlorine dose is also governed by its degradation. researchgate.netcapes.gov.br

Research indicates that DCAN undergoes decomposition through several pathways, including hydrolysis catalyzed by hydroxide (B78521) and hypochlorite. researchgate.netcapes.gov.br This means that while chlorine is a reactant for DCAN formation, excess chlorine (specifically hypochlorite) can also contribute to its degradation. Consequently, the measured concentration of DCAN in a water system may be significantly lower than the total amount actually formed. researchgate.net

Kinetic models have been developed to interpret DCAN concentration profiles, accounting for its complex formation and decomposition chemistry. researchgate.netcapes.gov.br Studies examining the co-release of microplastics and chemical leachates from polyvinyl chloride (PVC) pipes (B44673) have also noted that higher chlorine concentrations can lead to the leaching of dissolved organic matter, which can then act as precursors for DBP formation. researchgate.net The interplay between chlorine dose and contact time is a critical operational parameter, with recommendations often suggesting a contact time of at least 30 minutes to ensure effective disinfection while managing DBP formation. who.intdwi.gov.uk

Precursor / Water SourceChlorine Dose / RatioContact TimeKey Finding on DCAN FormationReference
Asparagine10 mg/L24 hDCAN formation increased with chlorine dose up to 10 mg/L, then decreased. researchgate.net
Natural Organic Matter (NOM)VariedVariedDCAN concentration is dependent on both formation and degradation, which are influenced by chlorine dose and time. researchgate.netcapes.gov.br
PVC Pipe LeachateHighNot SpecifiedHigher chlorine concentrations increased leaching of DBP precursors. researchgate.net
AMN (a nitrile)Cl/N ratio of 20.5 hDCAN yield from AMN increased to 4.1% with a lower chlorine ratio and shorter time, highlighting rapid formation. acs.org
General Drinking WaterNot Specified>30 minRecommended minimum contact time for effective disinfection. dwi.gov.uk

Temperature Effects

Temperature is a significant factor influencing the reaction rates of disinfection byproduct (DBP) formation, including that of this compound (DCAN). Generally, an increase in temperature accelerates the rate of chemical reactions, which can lead to higher and faster formation of DBPs. nih.gov

For halogenated acetonitriles, including DCAN, increasing temperature is typically associated with increasing concentrations. who.int Studies on the chlorination of humic acid solutions have demonstrated that higher temperatures considerably enhance both the formation rates and maximum concentrations of DBPs like chloroform (B151607) and haloacetic acids. nih.gov This general principle extends to nitrogenous DBPs as well.

DBP / ConditionTemperature Range (°C)Key FindingReference
General Halogenated AcetonitrilesNot SpecifiedIncreasing temperature is generally associated with increasing concentrations. who.int
CHCl3, DCAA, TCAA20 - 30Maximum concentrations increase exponentially with water temperature. nih.gov
DCAN (in some models)Not SpecifiedTemperature was negatively correlated with DCAN formation, possibly due to enhanced decomposition rates. researchgate.net
Dioxin Formation (for comparison)640 - 400Formation was rapid and highly dependent on residence time within this specific high-temperature region. diva-portal.org

Bromide Ion Influence on Halogenated DBP Speciation

The presence of bromide ions (Br⁻) in source water significantly alters the formation and speciation of disinfection by-products (DBPs) during chlorination. nih.govresearchgate.net When both chlorine and bromide are present, they compete to react with natural organic matter (NOM). Chlorine oxidizes bromide to form hypobromous acid (HOBr), which is a more reactive halogenating agent than hypochlorous acid (HOCl). bohrium.comnih.gov

This leads to the formation of brominated and mixed bromo-chloro analogues of DBPs. nih.gov For haloacetonitriles (HANs), the presence of bromide results in a shift from purely chlorinated species like this compound (DCAN) to bromochloroacetonitrile (B24974) (BCAN) and dibromoacetonitrile (B109444) (DBAN). nih.gov Studies have shown a strong preferential incorporation of bromine into the organic precursor sites that lead to HAN formation. nih.govnih.gov

ConditionBromide ConcentrationEffect on DBP SpeciationReference
Chlorination of Aquatic Humic Substances0 - 2 mg/L (0-25 µM)Bromochloro- and other mixed HAAs were readily formed, constituting >10% of total HAAs at Br⁻ levels as low as 0.1 mg/L. acs.org
ChlorinationVariedBromide inhibits the formation of DCAN, attributed to a catalytic degradation effect. nih.govresearchgate.net
Chlorination of Glycine, Alanine, SerineVariedBrominated haloacetonitriles (Br-HANs) were more likely to be formed than brominated trihalomethanes. bohrium.comnih.gov
Modeling StudyVariedShowed strongly preferential incorporation of bromine over chlorine into NOM sites leading to dihaloacetonitrile (DHAN) formation. nih.gov

Environmental Occurrence and Distribution of Dichloroacetonitrile

Detection in Drinking Water Supplies (Groundwater and Surface Water)

Dichloroacetonitrile is a frequently identified DBP in municipal drinking water systems that utilize chlorination. It is found in treated water originating from both surface water and groundwater sources. nih.govnih.gov Generally, DCAN is the most prevalent species among the halogenated acetonitriles found in drinking water. who.int

Studies have documented the presence of DCAN across various water supplies. For instance, an analysis of chlorinated drinking water in ten cities in Ontario, Canada, revealed DCAN concentrations ranging from 0.3 to 8.1 µg/L. nih.gov In a broader survey of 29 community water systems in the United States that use free chlorine disinfection, DCAN was detected at 27 sites, with concentrations at the treatment plants ranging from 0.2 to 21 µg/L. nih.gov Samples taken from the distribution systems of these communities showed DCAN concentrations between 0.3 and 24 µg/L. nih.gov

The formation of DCAN is also confirmed in supplies using chlorinated groundwater. A study in Southern Florida identified three dihaloacetonitriles, including this compound, in chlorinated ground and surface water supplies. nih.gov The World Health Organization (WHO) reports that while concentrations of individual halogenated acetonitriles can surpass 10 µg/L, levels are more commonly 2 µg/L or less. who.int The Australian Drinking Water Guidelines note that overseas concentrations of dihaloacetonitriles can be as high as 40 µg/L but are typically below 3 µg/L. nhmrc.gov.au

Table 1: Reported Concentrations of this compound in Drinking Water

Location/Study Water Source Type Concentration Range (µg/L) Reference
Ontario, Canada (10 cities)Not Specified0.3–8.1 nih.gov
United States (29 systems)Not Specified0.2–21 (at treatment plant) nih.gov
United States (26 systems)Not Specified0.3–24 (in distribution system) nih.gov
Southern Florida, USAGroundwater & Surface WaterNot individually quantified nih.gov
General Occurrence (WHO)Not SpecifiedTypically ≤ 2.0 who.int

Presence in Swimming Pool Water Environments

Swimming pools are another significant environment where this compound is found. Its formation is attributed to the reaction of chlorine disinfectants with organic nitrogen precursors introduced by swimmers, such as components of sweat and urine. nih.gov

Research has consistently detected DCAN in swimming pool water. For example, one study investigating disinfection by-products in a chlorinated pool reported a mean DCAN concentration of 7.16 μg/L. In another study focusing on identifying a comprehensive range of DBPs, this compound was consistently detected in the chlorinated pool waters analyzed.

The type of disinfectant used can influence the formation of DCAN. A study comparing disinfection with free chlorine (FC) versus sodium dichloroisocyanurate (SDIC) in real water samples found that the formation of this compound was 2.5 μg/L with FC disinfection and 2.4 μg/L with SDIC disinfection. The presence of chloride ions, which can accumulate in pool water, has also been shown to influence the formation of volatile DBPs, including nitrogen-containing compounds like DCAN. researchgate.net

Table 2: this compound Concentrations in Swimming Pool Environments

Study Focus Disinfection Method Reported Concentration (µg/L)
Metabolome-wide association studyChlorine7.16 (Mean)
DBP identificationChlorineDetected (unquantified)
Alternative disinfectant comparisonFree Chlorine (FC)2.5
Alternative disinfectant comparisonSodium Dichloroisocyanurate (SDIC)2.4

Spatial and Temporal Variation in Concentration Profiles

The concentration of this compound in water is not static; it exhibits significant spatial and temporal variations influenced by a combination of chemical and physical factors. researchgate.net

Temporal Variation: Temporal changes in DCAN levels are often linked to seasonal fluctuations in temperature and water chemistry. mdpi.comtudelft.nl An increase in temperature can lead to higher concentrations of halogenated acetonitriles. who.int However, temperature can also increase the rate of DCAN degradation. researchgate.net The pH of the water is another critical factor; DCAN is known to undergo base-catalyzed hydrolysis, and its stability decreases as pH increases. researchgate.netwho.int Studies have shown that the hydrolysis rate for DCAN is significantly faster in alkaline waters (pH 8) compared to more neutral conditions (pH 6). who.int

Spatial Variation: Spatial variability occurs throughout a water distribution system. DCAN is a reactive DBP, meaning its concentration can decrease as it travels from the treatment plant to the consumer's tap. researchgate.netwho.int This decline is primarily due to hydrolysis during transport through the distribution pipes (B44673). who.int One report noted that the concentration of a related compound, dibromoacetonitrile (B109444), in tap water was generally 20–50% of the concentration found at the treatment plant, illustrating the impact of degradation within the distribution system. who.int Therefore, the "water age," or the time water spends in the distribution system, is a key factor influencing the final concentration at a given location. nih.gov The initial quality of the source water, including the amount and type of natural organic matter, also contributes to spatial differences in DBP formation potential. nih.gov

Table 3: Factors Influencing this compound Concentration Variability

Factor Type of Variation Effect on Concentration Reference
TemperatureTemporalCan increase formation but also accelerates degradation who.intresearchgate.net
pHTemporal/SpatialHigher pH increases the rate of hydrolysis (degradation) researchgate.netwho.int
Chlorine ResidualSpatialPresence of chlorine can affect hydrolysis pathways researchgate.net
Water Age/Residence TimeSpatialLonger time in distribution system allows for more degradation who.intnih.gov
Precursor ConcentrationSpatialHigher levels of organic nitrogen in source water can lead to higher formation nih.gov

Degradation and Transformation Pathways of Dichloroacetonitrile

Hydrolytic Degradation Pathways

The primary degradation pathway for DCAN in aqueous environments is hydrolysis. This process is significantly influenced by the pH of the water, with different mechanisms dominating under various conditions. researchgate.netcapes.gov.br

The hydrolysis of dichloroacetonitrile is known to be subject to base catalysis. iwaponline.comresearchgate.net The rate of this hydrolysis increases with a higher pH. researchgate.net This base-catalyzed mechanism is a significant pathway for the degradation of haloacetonitriles in general. researchgate.net The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile group.

Research has shown that the transformation rates of DCAN are appreciably accelerated in aqueous solutions under alkaline pH conditions. nih.gov Kinetic analyses confirm that the transformation follows a second-order kinetic law, with reaction rates increasing at higher pH levels, typically within the range of 7.0 to 10.0. nih.gov

The decomposition of DCAN involves three primary hydrolytic pathways: attack by hydroxide (OH⁻), hypochlorite (B82951) (OCl⁻), and water (H₂O). iwaponline.comcapes.gov.br The predominance of any single pathway is dependent on the specific conditions of the drinking water system, particularly the pH and the concentration of residual chlorine. iwaponline.comresearchgate.net

Hydroxide Attack: As a strong nucleophile, the hydroxide ion directly attacks the nitrile carbon, a key step in base-catalyzed hydrolysis, which is more pronounced at higher pH values. iwaponline.comnih.gov

Hypochlorite Attack: In the presence of free chlorine, hypochlorite can also act as a nucleophile, attacking the nitrile carbon and contributing to DCAN degradation. iwaponline.comnih.gov This pathway is particularly relevant in chlorinated water systems where a chlorine residual is maintained. iwaponline.com The reaction involves the nucleophilic addition of hypochlorite to the nitrile carbon. nih.gov

A kinetic model incorporating these three pathways has been developed to accurately predict DCAN concentrations over time in various water conditions. iwaponline.com

Table 1: Factors Influencing DCAN Hydrolytic Degradation

Attacking Species Predominant Condition Role
Hydroxide (OH⁻) High pH (alkaline) Nucleophile in base-catalyzed hydrolysis iwaponline.comnih.gov
Hypochlorite (OCl⁻) Presence of free chlorine residual Nucleophile, catalyst iwaponline.comiwaponline.comnih.gov

The hydrolysis of DCAN proceeds through the formation of an intermediate compound, dichloroacetamide (DCAM). researchgate.netnih.gov This occurs when a water molecule, acting as a nucleophile, attacks the electrophilic carbon atom of the nitrile group in DCAN. researchgate.net It was commonly believed that DCAM was a primary degradation product of DCAN hydrolysis in drinking water. nih.gov However, further research has clarified the subsequent transformation of this intermediate. nih.gov

While DCAM is formed, studies suggest that it does not persist as a stable end-product in chlorinated water. nih.gov Instead, it is a transient intermediate that undergoes further reaction. nih.gov

The intermediate, dichloroacetamide (DCAM), can undergo further hydrolysis to form dichloroacetic acid (DCAA). nih.gov However, in the presence of chlorine, a more complex pathway involving N-chlorination occurs. The N-chlorinated intermediate can then decompose to DCAA, particularly under acidic conditions, although such conditions are not typical for finished drinking water. nih.gov Therefore, the direct hydrolysis of DCAM to DCAA is one of several potential subsequent transformation steps.

Chlorination and N-Chlorination Products

In chlorinated water, DCAN and its degradation intermediates react further with chlorine, leading to the formation of N-chlorinated products. nih.gov

Recent studies have identified N-chloro-2,2-dichloroacetamide (N-Cl-DCAM) as the actual primary degradation product of DCAN in chlorinated drinking water, rather than DCAM. nih.gov It is believed that N-Cl-DCAM was previously misidentified as DCAM because the nitrogen-bound chlorine is easily reduced by common quenching agents used in analytical procedures. nih.gov

There are two proposed pathways for the formation of N-Cl-DCAM:

Direct formation from DCAN: Hypochlorite can act as a nucleophile, adding to the nitrile carbon of DCAN, which leads directly to the formation of N-Cl-DCAM. nih.gov

N-chlorination of DCAM: If DCAM is formed as an intermediate, it undergoes a very rapid, almost instantaneous, N-chlorination reaction, even at low residual chlorine levels. nih.gov This reaction proceeds via the formation of a hydrogen bond between the hypochlorite oxygen and the amino hydrogen of DCAM. nih.gov

Due to this rapid chlorination, it is unlikely for DCAM to exist as a long-lived product in water systems that utilize free chlorine for disinfection. nih.gov The resulting N-Cl-DCAM is relatively stable under typical drinking water pH conditions. nih.gov

Table 2: Key Compounds in this compound Degradation

Compound Name Abbreviation Role
This compound DCAN Parent Compound
Dichloroacetamide DCAM Transient Intermediate researchgate.netnih.gov
Dichloroacetic Acid DCAA Final Hydrolysis Product nih.gov

Nucleophilic Addition of Hypochlorite on Nitrile Carbon

The degradation of this compound can be initiated by the nucleophilic attack of hypochlorite (ClO⁻) on the electrophilic nitrile carbon. This pathway is a significant contributor to DCAN transformation, particularly in processes where both UV light and chlorine are present. In the UV/Cl₂ process at pH 6 with an oxidant dosage of 500 μM, the nucleophilic attack by hypochlorite accounts for a substantial portion of DCAN degradation, estimated at 32.2%. rsc.org This reaction pathway leads to the transformation of DCAN into dichloroacetic acid (DCAA). rsc.org The rate of this nucleophilic attack is enhanced with an increasing concentration of the oxidant. rsc.org

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) represent a class of water treatment methods that rely on the generation of highly reactive radical species for the degradation of contaminants like DCAN.

UV Photolysis Mechanisms

Direct ultraviolet (UV) photolysis contributes to the degradation of this compound, although its contribution is often minor compared to radical-driven pathways in AOPs. In a UV/Chlorine process, direct UV photolysis was responsible for only 4.5% of the total DCAN degradation. rsc.org UV photolysis involves the absorption of UV photons by the DCAN molecule, leading to the excitation and subsequent cleavage of chemical bonds.

UV/Chlorine Processes and Radical Oxidation (HO•, Cl•)

The UV/Chlorine process is an efficient AOP that generates multiple reactive species, including hydroxyl radicals (HO•) and chlorine radicals (Cl•). acs.org These radicals are powerful oxidants that effectively degrade DCAN. In a comparative study, the oxidation by these radicals accounted for 52.8% of DCAN degradation under specific conditions (pH 6, 500 μM chlorine). rsc.org The UV/Chlorine process is generally more effective and energy-efficient for oxidation than the traditional UV/H₂O₂ process. acs.org The degradation rates in the UV/Cl₂ system are typically higher than those in the UV/H₂O₂ system due to greater rates of both nucleophilic attack and radical oxidation. rsc.org

Process Degradation Contribution Conditions
UV Photolysis 4.5%pH 6, 500 μM Chlorine
Nucleophilic Attack by ClO⁻ 32.2%pH 6, 500 μM Chlorine
Radical Oxidation (HO•, Cl•) 52.8%pH 6, 500 μM Chlorine
HO⁻-assisted Hydrolysis 10.5%pH 6, 500 μM Chlorine
Data derived from a study on the fate of DCAN in the UV/Cl₂ process. rsc.org

UV/Hydrogen Peroxide Processes and Hydroxyl Radicals (HO•, HO₂⁻)

The UV/Hydrogen Peroxide (UV/H₂O₂) process primarily generates highly reactive and non-selective hydroxyl radicals (HO•) upon the photolysis of H₂O₂. nih.govnih.gov These radicals are the main drivers of contaminant degradation in this AOP. nih.gov However, the degradation of DCAN in the UV/H₂O₂ process involves two key mechanisms: oxidation by hydroxyl radicals and nucleophilic attack by the hydroperoxide ion (HO₂⁻). nih.gov

At pH 6 and an oxidant dosage of 500 μM, HO• oxidation was responsible for 48% of DCAN degradation, while the nucleophilic attack by HO₂⁻ accounted for 32%. rsc.org The degradation rate of DCAN increases with higher pH and greater H₂O₂ concentrations, primarily due to the increased contribution from the nucleophilic attack by hydroperoxide ions. nih.gov The nucleophilic attack primarily transforms haloacetonitriles into haloacetamides, whereas •OH oxidation leads to dechlorination. nih.gov

Vacuum Ultraviolet (VUV) Photolysis and Hydrated Electrons (eₐq⁻)

Vacuum Ultraviolet (VUV) photolysis, operating at a wavelength of 185 nm, is a highly effective method for destroying DCAN. nih.gov This process generates not only hydroxyl radicals (HO•) but also hydrogen atoms (H•) and, crucially, hydrated electrons (eₐq⁻). nih.gov Studies have identified the hydrated electron as the most important reactive species for DCAN degradation in VUV systems. nih.gov

The reaction between the hydrated electron and DCAN is extremely rapid, with a determined second-order rate constant of 3.76 (±0.02) × 10¹⁰ M⁻¹s⁻¹. nih.gov The primary degradation pathway involves the attack of the hydrated electron leading to the cleavage of the C-Cl bonds. nih.gov This process is remarkably efficient, achieving 93% removal of DCAN within 20 minutes even in the presence of dissolved oxygen, which scavenges a majority of the hydrated electrons. nih.gov

Factors Influencing Degradation Rates (pH, Oxidant Dosage)

The efficiency of this compound degradation is significantly influenced by operational parameters, most notably pH and oxidant dosage.

pH: The effect of pH is multifaceted and process-dependent.

In general, higher pH levels increase the rate of DCAN hydrolysis. researchgate.net

Conversely, in some AOPs like the UV/peroxymonosulfate (B1194676) process, degradation is faster in acidic conditions (pH 3.0-5.0) than in neutral conditions (pH 7.0), potentially because the oxidative capacity of hydroxyl radicals decreases with increasing pH. nih.gov

Oxidant Dosage:

Increasing the dosage of chlorine or hydrogen peroxide (from 100 to 1000 μM) enhances the degradation of DCAN. rsc.org This is primarily attributed to the increased contribution from the nucleophilic attack pathway as oxidant concentrations rise. rsc.org

In the UV/peroxymonosulfate system, DCAN degradation efficiency increases significantly as the peroxymonosulfate (PMS) dosage is raised from 0.2 mM to 0.35 mM, due to the generation of more sulfate (B86663) (SO₄⁻•) and hydroxyl (•OH) radicals. nih.gov

Parameter Effect on DCAN Degradation Rate Process(es) Reason
Increasing pH IncreaseUV/Cl₂, UV/H₂O₂Enhanced hydrolysis and nucleophilic attack surpasses reduced radical oxidation. rsc.orgresearchgate.net
Increasing pH DecreaseUV/PeroxymonosulfateDecreased oxidation capacity of •OH radicals. nih.gov
Increasing Oxidant Dosage IncreaseUV/Cl₂, UV/H₂O₂Increased contribution from nucleophilic attack. rsc.org
Increasing Oxidant Dosage IncreaseUV/PeroxymonosulfateIncreased generation of reactive radicals (SO₄⁻•, •OH). nih.gov

Toxicological Research on Dichloroacetonitrile

Genotoxicity and Mutagenicity Studies

The genotoxic and mutagenic potential of dichloroacetonitrile has been evaluated in a range of biological systems, from bacteria to insects. These studies aim to identify the capacity of the compound to induce DNA damage and mutations.

DNA Damage and Mutation in Bacterial Assays (e.g., Salmonella typhimurium)

This compound has demonstrated mutagenic activity in bacterial reverse mutation assays, commonly known as the Ames test. In studies using Salmonella typhimurium strain TA100, this compound was found to be mutagenic. nih.gov This indicates its potential to cause point mutations in DNA. The compound is considered a direct-acting mutagen in these test systems.

Test System Compound Result
Salmonella typhimurium TA100This compoundMutagenic

Sister Chromatid Exchanges and DNA Strand Breaks in Mammalian Cell Lines

Research on mammalian cell lines has shown that this compound can induce chromosomal damage. Studies have reported the induction of sister chromatid exchanges in cultured mammalian cells exposed to the compound. Furthermore, this compound has been observed to cause DNA strand breaks in human lymphoblastic cells. iarc.fr These findings suggest that this compound can cause significant damage to the genetic material of mammalian cells.

Endpoint Cell Line Result
Sister Chromatid ExchangesMammalian CellsPositive
DNA Strand BreaksHuman Lymphoblastic CellsPositive

Micronuclei Induction Studies (Newt Erythrocytes vs. Mouse Bone Marrow)

The clastogenic (chromosome-breaking) potential of this compound has been investigated using the micronucleus assay in different animal models. In a study utilizing the peripheral blood erythrocytes of Pleurodeles waltl (newt) larvae, this compound was found to have a clastogenic effect, leading to the formation of micronuclei. nih.gov The clastogenic activity of chlorinated acetonitriles, including this compound, was observed to increase with the number of chlorine substituents. nih.gov

In contrast, studies on trichloroacetonitrile, a related compound, did not induce micronuclei in the bone marrow of mice. iarc.fr While direct comparative studies on this compound in both newt erythrocytes and mouse bone marrow are not extensively documented in the provided search results, the positive result in newts suggests a species-specific sensitivity or a different metabolic activation pathway. The in vivo micronucleus test in rodent bone marrow is a standard method for assessing chemical damage to chromosomes. nih.gov

Test System Compound Result
Newt (Pleurodeles waltl) Erythrocyte Micronucleus TestThis compoundClastogenic Effect Observed
Mouse Bone Marrow Micronucleus TestTrichloroacetonitrile (related compound)No Micronuclei Induction

Sex-Linked Recessive Lethal Mutations in Drosophila melanogaster

The potential of this compound to induce germline mutations has been evaluated in the fruit fly, Drosophila melanogaster. While specific results for this compound in the sex-linked recessive lethal (SLRL) mutation assay were not detailed in the provided search results, this assay is a critical tool for assessing the risk of heritable mutations. For instance, studies on other chemical agents have demonstrated the sensitivity of this assay in detecting the induction of lethal mutations in the germ cells of male flies.

Cytotoxicity Mechanisms

The cytotoxic effects of this compound, leading to cell damage and death, have been linked to specific cellular mechanisms, primarily involving oxidative stress.

Oxidative Stress-Mediated Mechanisms

A significant body of research indicates that this compound induces cytotoxicity through the generation of oxidative stress. nih.gov This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov

Studies in murine macrophage cell lines (RAW 264.7) have shown that exposure to this compound leads to an increase in intracellular ROS and a rise in oxidized glutathione (B108866) (GSSG), a key indicator of oxidative stress. In human liver cells (LO2), this compound has been observed to increase levels of ROS and malondialdehyde, a marker of lipid peroxidation, while decreasing the levels of antioxidants such as glutathione and superoxide (B77818) dismutase.

This induction of oxidative stress by this compound is believed to be a primary mechanism leading to cellular damage and can trigger apoptotic (programmed cell death) or necrotic cell death pathways.

Cell Line Effect of this compound
Murine Macrophage (RAW 264.7)Increased intracellular Reactive Oxygen Species (ROS) and oxidized glutathione (GSSG)
Human Liver (LO2)Increased ROS and malondialdehyde; Decreased glutathione and superoxide dismutase

Reactive Oxygen Intermediate (ROI)-Mediated Cellular Damage

This compound (DCAN) has been shown to induce oxidative stress in cells, a state characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive products. nih.gov In studies involving the murine macrophage cell line RAW 264.7, DCAN exposure led to a marked increase in the production of reactive oxygen intermediates (ROI). nih.gov This elevation in ROI, measured to be 1.9 to 2.5 times higher than in control groups, is a key indicator of DCAN-induced oxidative mechanisms of cellular damage. nih.gov

Further evidence of oxidative stress was observed in human liver LO2 cells, where exposure to DCAN resulted in an increase in both reactive oxygen species and malondialdehyde, a marker of lipid peroxidation. nih.gov Concurrently, a decline in the cell's antioxidant capacity was noted, evidenced by the depletion of crucial antioxidants such as glutathione and superoxide dismutase. nih.gov The disturbance in the intracellular redox status, highlighted by changes in the ratio of reduced to oxidized glutathione (GSH/GSSG), serves as a biomarker for the oxidative stress imposed by DCAN. nih.gov These findings collectively indicate that DCAN's cytotoxicity is mediated, at least in part, through the generation of ROI and the subsequent damage to cellular components. nih.govnih.gov

Apoptosis and Necrosis Induction (e.g., in murine macrophage cell line, LO2 cells)

The cellular damage initiated by this compound (DCAN) can culminate in programmed cell death (apoptosis) or unregulated cell death (necrosis), depending on the exposure level. nih.gov In the murine macrophage cell line RAW 264.7, DCAN's effect is distinctly dose-dependent. nih.gov Morphological studies and electrophoretic analysis of genomic DNA revealed that lower concentrations of DCAN incite apoptotic cell death. nih.gov This is characterized by a dose-dependent increase in the degradation of genomic DNA. nih.gov

Conversely, at higher concentrations, the primary mode of cell death shifts to necrosis. nih.gov This was marked by a significant increase in the leakage of lactate (B86563) dehydrogenase (LDH), an enzyme released from damaged cells, and a substantial decrease in cell viability. nih.gov

Similar apoptotic effects were observed in human liver LO2 cells. nih.gov Treatment with DCAN led to a 13.6% increase in apoptosis compared to control groups. nih.gov This induction of apoptosis is a critical aspect of DCAN's cytotoxic profile in various cell types.

Table 1: Effects of this compound on Cell Lines

Cell Line Effect Key Findings
RAW 264.7 (Murine Macrophage) Apoptosis Increased degradation of genomic DNA at lower concentrations. nih.gov
Necrosis Significant increase in LDH leakage and decreased cell viability at higher concentrations. nih.gov

| LO2 (Human Liver) | Apoptosis | 13.6% increase in apoptosis compared to control. nih.gov |

p53-Dependent Apoptosis Pathway

The mechanism by which this compound (DCAN) induces apoptosis involves the activation of the p53 tumor suppressor protein, a critical regulator of cell cycle and apoptosis. nih.govnih.gov Research on human liver LO2 cells has shown that DCAN exposure leads to an up-regulation of p53 expression. nih.gov The p53 protein, in response to cellular stress like that induced by DCAN, can trigger a cascade of events leading to programmed cell death. nih.gov

The activation of this pathway by DCAN is further supported by the observed increase in caspase-3 activity. nih.gov Caspases are a family of protease enzymes that are central to the execution phase of apoptosis. The p53 protein can transactivate genes like Bax, which in turn leads to the activation of caspase-9 and subsequently the executioner caspase-3. nih.gov Therefore, it is concluded that DCAN can activate apoptotic signals through a p53-dependent pathway that is mediated by oxidative stress. nih.gov

Metabolic Pathways and Biotransformation

Absorption, Distribution, Metabolism, and Excretion (ADME) in Experimental Systems (Rats, Mice)

Studies in male Fischer 344 rats and male B6C3F1 mice have demonstrated that this compound (DCAN) is rapidly absorbed following oral administration in water. nih.gov The metabolism and excretion patterns were investigated using radiolabeled DCAN ([1-¹⁴C]DCAN and [2-¹⁴C]DCAN), revealing significant differences between the two labels, which indicates that the molecule is cleaved in the body and metabolized via different pathways. nih.govnih.gov

In rats, the excretion of [1-¹⁴C]DCAN was slower than in mice, with 62% to 73% of the radioactivity excreted over six days. nih.gov The primary route of excretion was urine (42-45%), followed by feces (14-20%) and expired air as ¹⁴CO₂ (3-8%). nih.gov For [2-¹⁴C]DCAN in rats, excretion was more rapid, with 82% to 86% eliminated in 48 hours, primarily as ¹⁴CO₂ (33-34%) and in urine (35-40%). nih.gov

Mice exhibited a faster excretion rate for both labels. For [1-¹⁴C]DCAN, 83% to 85% was excreted in 24 hours, with the majority found in urine (64-70%). nih.gov Similarly, 84% to 88% of [2-¹⁴C]DCAN was excreted by mice in 24 hours, with significant portions eliminated in urine (42-43%) and as ¹⁴CO₂ (31-37%). nih.gov In most studies, the liver retained the highest concentration of radioactivity, except in rats administered [1-¹⁴C]DCAN, where blood had the highest levels. nih.gov

Table 2: Excretion of Radiolabeled this compound in Rats and Mice

Species Compound Time Urine (%) Feces (%) CO₂ (%) Total Excreted (%)
Rat [1-¹⁴C]DCAN 6 days 42-45 14-20 3-8 62-73
Rat [2-¹⁴C]DCAN 48 hours 35-40 10-13 33-34 82-86
Mouse [1-¹⁴C]DCAN 24 hours 64-70 9-13 5-6 83-85

| Mouse | [2-¹⁴C]DCAN | 24 hours | 42-43 | 8-11 | 31-37 | 84-88 |

Involvement of Glutathione (GSH) Pathways

Glutathione (GSH), a critical intracellular antioxidant, plays a significant role in the cellular response to this compound (DCAN) exposure. nih.govnih.gov The detoxification of xenobiotics often involves conjugation with GSH, a reaction catalyzed by glutathione S-transferases (GSTs). nih.govmdpi.com In the case of DCAN, its induction of oxidative stress directly impacts the glutathione system. nih.gov

In studies with RAW 264.7 macrophage cells, exposure to DCAN resulted in a 2.5-fold increase in the intracellular concentration of oxidized glutathione (GSSG). nih.gov The ratio of reduced GSH to oxidized GSSG is a sensitive biomarker for oxidative stress. nih.gov A decrease in this ratio, as indicated by the increase in GSSG, signifies a significant disturbance in the cell's redox balance and the consumption of GSH in response to the ROI generated by DCAN. nih.gov This demonstrates the direct involvement of glutathione pathways in the attempt to mitigate the oxidative damage caused by DCAN. nih.gov

Potential for Cyanide Release and Formation of Other Metabolites

A key aspect of this compound (DCAN) metabolism is its in-vivo cleavage, which can lead to the release of cyanide. nih.govnih.gov Evidence for this metabolic pathway comes from studies comparing the excretion of DCAN labeled at different carbon positions. nih.gov The significant difference in the excretion routes of [1-¹⁴C]DCAN and [2-¹⁴C]DCAN, particularly the large amount of ¹⁴CO₂ exhaled from the [2-¹⁴C] label, indicates that the C-C bond of the molecule is broken during metabolism. nih.govnih.gov

The portion of the molecule containing the nitrile group (the 1-¹⁴C label) is believed to behave like cyanide. nih.gov It has been shown that haloacetonitriles are metabolized to cyanide, which is then further detoxified and excreted in the urine as thiocyanate. nih.gov The extent of this conversion varies among different haloacetonitriles. nih.gov This metabolic cleavage represents a significant pathway for DCAN biotransformation, resulting in the formation of reactive metabolites like cyanide. nih.govnih.gov

Impact on Gut Microbiome and Metabolic Profiles

Recent research has shed light on the toxicological effects of this compound (DCAN), a nitrogenous disinfection byproduct found in drinking water, particularly concerning its impact on the gut microbiome and associated metabolic processes. Studies indicate that even at low concentrations, DCAN can disrupt the delicate balance of the intestinal microbial community and alter metabolic pathways.

Gut Microbiota Dysbiosis (e.g., Proteobacteria, Parasutterella, Anaerotruncus)

Exposure to DCAN has been demonstrated to induce gut microbiota dysbiosis in animal models. A study involving male Sprague-Dawley rats showed that consumption of low concentrations of DCAN in drinking water led to significant changes in the composition of the gut flora. nih.gov At the phylum level, a relative decrease in the abundance of Proteobacteria was observed in DCAN-treated groups compared to the control group. nih.gov Furthermore, at the genus level, the study reported that the abundances of Parasutterella and Anaerotruncus were significantly lower in the groups treated with DCAN. nih.gov This disruption of the normal gut flora highlights the potential for low-level environmental contaminants to impact physiological health through their effects on the microbiome.

Perturbation of Gut Microbiota-Related Metabolites (e.g., Sphingolipid Signaling, Fatty Acid Biosynthesis)

The dysbiosis induced by DCAN is accompanied by significant disturbances in the metabolic profile of the host. In the same rat study, a metabolomics analysis revealed that consumption of DCAN dramatically perturbed the gut microbiota-related metabolites. nih.gov Specifically, the altered metabolites were found to be involved in key biological pathways, including the sphingolipid signaling pathway and fatty acid biosynthesis. nih.gov This suggests that DCAN's toxicity may be mediated, at least in part, by its ability to interfere with the production and function of critical metabolites regulated by the gut microbiome.

Interactive Data Table: Effects of this compound on Gut Microbiota and Metabolites

Developmental and Reproductive Toxicity

The developmental and reproductive toxicity of this compound and related halogenated acetonitriles has been a subject of toxicological investigation. These studies often reveal adverse effects on fertility, maternal health, and fetal development.

Embryotoxicity and Teratogenicity (e.g., Malformations of Cardiovascular, Urogenital, and Skeletal Organs)

While developmental toxicity screens have identified this compound as a concern, specific teratogenic effects involving malformations of the cardiovascular, urogenital, and skeletal organs have not been extensively detailed for DCAN itself in the available research. However, studies on structurally related haloacetonitriles provide some insights. For instance, Trichloroacetonitrile (TCAN), another disinfection byproduct, has been shown to induce fetal cardiovascular anomalies in rats. who.int The developmental toxicity of Dichloroacetate (DCA), a related compound, has also been evaluated, with studies in rats indicating the induction of congenital heart defects. nih.gov These findings in related compounds suggest that the potential for DCAN to cause specific structural malformations warrants further investigation.

Maternal Toxicity and Fetal/Pup Development

Studies have demonstrated that this compound can exert significant maternal and fetal toxicity. In vivo screening in Long-Evans rats showed that treatment with DCAN resulted in reduced fertility and an increase in early implantation failure. nih.gov While there was no effect on the litter size in females that carried their litters to term, the birth weight of pups was reduced in all groups exposed to halogenated compounds, including DCAN. nih.gov Furthermore, the perinatal survival of these pups was adversely affected by DCAN exposure. nih.gov Maternal exposure to DCAN has also been shown to have specific effects on the developing fetus; for example, in pregnant mice, it was found to adversely affect the fetal brain by inducing oxidative stress and apoptosis. amazonaws.com

Influence of Vehicle (e.g., Tricaprylin) on Toxicity Assessment

The choice of vehicle used for administering test compounds in toxicological studies can significantly influence the observed outcomes. In the case of halogenated acetonitriles, many early developmental toxicity studies used tricaprylin (B1683027) as a vehicle for gavage administration. who.int Subsequent research revealed that tricaprylin itself can be a developmental toxicant and may potentiate the teratogenic effects of these compounds. who.int For example, the effects of Trichloroacetonitrile on the developing cardiovascular system were found to be potentiated when tricaprylin was used as the vehicle compared to corn oil. who.int This interaction suggests that the developmental toxicity of halogenated acetonitriles like DCAN may have been overestimated in studies that utilized tricaprylin as the delivery vehicle. who.int

Interactive Data Table: Summary of Developmental and Reproductive Toxicity Findings

Carcinogenicity Assessment of this compound

This section details the toxicological research into the carcinogenic potential of this compound, focusing on its classification by international bodies and findings from various laboratory studies.

IARC Classification and Evidence Limitations

The International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 agent, meaning it is "not classifiable as to its carcinogenicity to humans". nih.govwho.intwho.int This classification, established in 1999, is based on two key factors: a complete lack of epidemiological data in humans and "inadequate evidence" of carcinogenicity in experimental animals. nih.govwho.int

IARC Carcinogenicity Classification for this compound

Agency Classification Description

NTP Studies and Findings in Laboratory Animals

The National Toxicology Program (NTP), an interagency program that evaluates the toxicity of chemical substances, has conducted genetic toxicology studies on this compound. nih.gov However, a comprehensive long-term, two-year carcinogenicity bioassay in rodents, which is the primary method used by the NTP to identify chemical carcinogens, has not been published for this compound in the NTP Technical Report series. nih.govnih.gov

While 90-day studies in rats have been conducted, they primarily identified non-cancer effects. who.intnih.gov In these studies, administration of this compound resulted in reduced body, spleen, and gonad weights, along with increased relative liver weights in female rats. who.intwho.int No compound-related gross pathological effects were noted that would suggest tumor formation within this timeframe. nih.gov The NTP has published long-term carcinogenicity studies for other haloacetonitriles, such as dibromoacetonitrile (B109444), but specific findings from a two-year study on this compound are not available in their database. nih.gov

Summary of 90-Day Gavage Study Findings in CD Rats

Parameter Observation
Body Weight Reduced in both male and female rats. who.intnih.gov
Spleen & Gonad Weights Reduced. who.int
Liver Weight Relative liver weight increased in females. who.intwho.int

Liver Tumorigenesis in Rodents and Associated Mechanisms

Research into the potential of this compound to cause liver tumors has focused on its ability to act as a tumor initiator or promoter. Studies utilizing the rat liver foci bioassay, a method to detect the carcinogenic potential of chemicals, have been conducted. nih.gov In these assays, orally administered this compound did not induce γ-glutamyltranspeptidase (GGT)-positive foci in the liver of rats. who.int These foci are considered preneoplastic lesions, and their absence suggests that this compound does not possess tumor-initiating activity in the rat liver. who.int

While some metabolites of related compounds, such as dichloroacetic acid (a metabolite of the industrial chemical trichloroethylene), are known to promote liver tumors in mice, similar evidence for this compound is lacking. nih.govnih.gov The primary effect observed in the liver from short-term this compound exposure is an increase in relative organ weight, which is a sign of toxicity but not necessarily of carcinogenesis. who.int Metabolic studies show that this compound is rapidly absorbed and metabolized, with the liver retaining a significant amount of radiolabeled compound, indicating it is a target for distribution and metabolic processing. nih.gov

Evaluation in Initiation/Promotion and Lung Tumor Screening Assays

This compound has been evaluated in specific assays designed to screen for both tumor initiation/promotion activity and lung tumors.

Initiation/Promotion Assays: As noted previously, this compound was tested in a rat liver foci bioassay and showed no evidence of tumor-initiating activity. who.int It was also tested in an initiation/promotion study on the skin of female SENCAR mice. In this model, this compound did not produce skin tumors when applied as an initiator followed by a promoting agent. who.int

Lung Tumor Screening Assays: this compound was assessed in a screening assay for lung tumors in female strain A mice. who.int This specific mouse strain is susceptible to developing lung tumors and is used to screen chemicals for potential pulmonary carcinogenicity. In the study cited by IARC, the results of this lung tumor assay were negative. who.int This is in contrast to the related compound, chloroacetonitrile, which showed a small but significant increase in lung tumors in the same assay. nih.govwho.int

Summary of Carcinogenicity Screening Assays for this compound

Assay Type Species/Strain Findings
Skin Initiation/Promotion Female SENCAR Mouse No skin tumors produced. who.int
Rat Liver Foci Bioassay Rat Did not induce GGT-positive foci. who.int

Analytical Methodologies for Dichloroacetonitrile

Extraction and Enrichment Techniques

Prior to instrumental analysis, Dichloroacetonitrile (DCAN) must be efficiently extracted and concentrated from its sample matrix, which is typically water. This crucial step enhances detection sensitivity and removes interfering substances.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for the preparation and detection of this compound in aqueous samples. analysis.rs This technique separates compounds based on their relative solubilities in two different immiscible liquids. youtube.com For DCAN analysis, a water sample is mixed with a water-immiscible organic solvent. analysis.rs DCAN, being more soluble in the organic phase, partitions from the water into the solvent, which is then collected for analysis.

To optimize extraction efficiency, a "salting-out" agent, such as anhydrous sodium sulfate (B86663) or sodium chloride, is often added to the water sample. google.comnih.gov This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds like DCAN and promoting their transfer into the organic solvent. google.com The sample is typically acidified to a pH of 4.5-5.0 to ensure the stability of the target analytes. azdeq.gov

Commonly used extraction solvents include methyl-tert-butyl ether (MTBE) and ethyl acetate (B1210297). google.com U.S. EPA Method 551.1, for instance, specifies the extraction of a 50 mL water sample with 3 mL of MTBE. nemi.gov Before extraction, a dechlorinating agent like ammonium (B1175870) chloride or ascorbic acid is added to the sample to quench any residual chlorine and prevent further formation or degradation of disinfection byproducts. google.comazdeq.gov After vigorous mixing and phase separation, the organic solvent layer containing the DCAN is removed for analysis. google.com This method has demonstrated good performance, with recovery rates typically ranging from 83.5% to 117.2%. google.com

Table 1: Parameters in Liquid-Liquid Extraction of this compound

Parameter Description Example Source(s)
Extraction Solvent Organic solvent immiscible with water used to extract DCAN. Methyl-tert-butyl ether (MTBE), Ethyl Acetate google.com
Dechlorinating Agent Reagent added to remove residual chlorine. Ammonium Chloride, Ascorbic Acid google.comazdeq.gov
Salting-Out Agent Salt added to the aqueous phase to decrease DCAN solubility. Anhydrous Sodium Sulfate, Sodium Chloride google.comnih.gov
pH Adjustment Acidification of the sample to stabilize analytes. pH 4.5 - 5.0 azdeq.gov
Recovery Rate Percentage of DCAN successfully extracted. 83.5% - 117.2% google.com

| Detection Limit | The lowest concentration of DCAN that can be reliably detected. | < 0.5 µg/L | google.com |

Solid-Phase Extraction (SPE) / XAD Resins for Trace Levels

Solid-Phase Extraction (SPE) is an alternative enrichment technique that is particularly effective for isolating trace levels of organic compounds from water. mdpi.com This method involves passing a liquid sample through a solid adsorbent material, typically packed in a cartridge. mdpi.com Analytes of interest are retained on the solid phase while the rest of the sample passes through. The analytes are later eluted using a small volume of an appropriate solvent.

For this compound and other disinfection byproducts, macroporous styrene-divinylbenzene polymer resins, such as Amberlite XAD resins, are commonly used as the solid sorbent. nih.govthermofisher.com These resins have a high affinity for a wide range of organic molecules. The SPE method using XAD resins offers advantages over LLE, including higher enrichment factors, reduced solvent consumption, and the potential for automation. mdpi.com

The process begins with conditioning the XAD resin, which often involves sequential washing with solvents like methanol, acetonitrile, and dichloromethane (B109758) to remove any contaminants. thermofisher.com The aqueous sample is then passed through the resin-packed cartridge, where DCAN is adsorbed. thermofisher.com After adsorption, the resin is dried, and the trapped DCAN is eluted with a small amount of an organic solvent, which is then concentrated and prepared for chromatographic analysis. thermofisher.com

Table 2: Solid-Phase Extraction using XAD Resins

Step Description Source(s)
Resin Type Macroporous styrene-divinylbenzene polymer. thermofisher.com
Conditioning Cleaning the resin to remove contaminants before use. thermofisher.com
Adsorption Passing the water sample through the resin to trap DCAN. mdpi.comthermofisher.com

| Elution | Using a small volume of organic solvent to recover DCAN from the resin. | thermofisher.com |

Static Headspace Technique

Static headspace analysis is a solvent-free sample preparation technique used for the determination of volatile organic compounds (VOCs) in liquid or solid samples. cloudfront.net This method is based on the partitioning of volatile analytes between the sample matrix and the gaseous phase (headspace) in a sealed container at equilibrium. bgb-analytik.com It is an ideal technique for complex matrices as it prevents non-volatile components from entering the analytical system. cloudfront.net

For the analysis of this compound, a water sample is placed in a headspace vial, which is then tightly sealed. researchgate.net The vial is heated in an incubator at a specific temperature for a set amount of time to allow the volatile DCAN to move from the aqueous phase into the headspace. rsc.org Once equilibrium is reached, a portion of the vapor phase is automatically injected into the gas chromatograph for analysis. cloudfront.netsigmaaldrich.com Key parameters that influence the sensitivity of this method include the equilibration temperature and time, as well as the phase ratio (the volume of the headspace relative to the volume of the sample). cloudfront.netrsc.org This technique can be coupled with gas chromatography-mass spectrometry for the efficient extraction and determination of DCAN. sigmaaldrich.com

Chromatographic and Spectrometric Analysis

Following extraction and enrichment, the concentrated this compound is analyzed using chromatographic and spectrometric techniques to separate it from other compounds and perform accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the analysis of this compound. google.com In this technique, the extracted sample is injected into the gas chromatograph, where it is vaporized. A carrier gas, such as helium, transports the vaporized analytes through a long, thin capillary column. rsc.org The column separates the different compounds in the mixture based on their physical and chemical properties. analysis.rs

After separation in the GC, the compounds enter the mass spectrometer, which acts as a detector. The MS ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound that serves as a chemical fingerprint. gcms.cz For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) can be employed. nih.gov This technique uses multiple reaction monitoring (MRM), which isolates a specific precursor ion for the target analyte and then detects a specific product ion, significantly reducing background noise and improving detection limits. nih.gov GC-MS methods can achieve detection limits for DCAN below 0.5 µg/L. google.com

Table 3: Typical GC-MS/MS Instrumental Parameters for Haloacetonitrile Analysis

Parameter Setting Purpose Source(s)
Chromatographic Column Rxi-624Sil MS (60 m × 0.25 mm × 1.40 µm) Separation of analytes nih.gov
Ionization Mode Electron Impact (EI) Fragmentation of analyte molecules nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) High selectivity and sensitivity nih.gov
Quantitation External Standard Method Calculation of analyte concentration nih.gov

| Limits of Detection (LODs) | 0.8–120.0 ng/L | Method sensitivity for various HANs | nih.gov |

Gas Chromatography with Electron Capture Detector (GC-ECD)

Gas Chromatography with an Electron Capture Detector (GC-ECD) is another powerful and commonly used technique for analyzing this compound. azdeq.gov The GC-ECD is highly selective and exceptionally sensitive to electronegative compounds, particularly those containing halogens like the chlorine atoms in DCAN. scioninstruments.comtheanalyticalscientist.com For halogenated compounds, the ECD can be more sensitive than mass spectrometry, with detection limits in the femtogram range. analysis.rs

The principle of the ECD involves a radioactive source (typically Nickel-63) that emits beta particles, creating a constant stream of electrons and a steady electrical current in the detector cell. scioninstruments.com When an electronegative analyte like DCAN passes through the detector, it "captures" some of these electrons, causing a measurable decrease in the current. chromatographyonline.com This drop in current is proportional to the concentration of the analyte. scioninstruments.com U.S. EPA Method 551.1 specifies the use of LLE followed by GC-ECD for the determination of various chlorination disinfection byproducts, including this compound. epa.gov To confirm the identity of the detected compounds, the extract is often re-analyzed on a second, dissimilar GC column or by GC-MS. analysis.rs

Method Development and Optimization

The accurate quantification of this compound (DCAN) in environmental samples, particularly in drinking water, necessitates meticulous method development and optimization. This process ensures the reliability and validity of the analytical data by addressing potential interferences and enhancing the sensitivity and precision of the measurement. Key aspects of this optimization include the selection of an appropriate chlorination reaction terminator, the optimization of the extraction agent, the fine-tuning of instrumental parameters, and the determination of detection and quantification limits.

Chlorination Reaction Terminator Selection

In the analysis of disinfection byproducts (DBPs) like this compound, it is crucial to halt the chlorination reaction at the time of sample collection. This is because residual chlorine in the water sample can continue to react, leading to either the formation of more DCAN or its degradation, thus resulting in an inaccurate representation of its concentration at the sampling point. google.com The addition of a reducing agent, known as a chlorination terminator, is therefore a critical step in the sample pretreatment process. google.com

The ideal terminator should effectively and rapidly neutralize any residual chlorine without interfering with the stability of DCAN. google.com Research has shown that both ascorbic acid and ammonium chloride are suitable for this purpose. google.com The selection of the terminator is based on its ability to minimize any impact on the stability of DCAN, ensuring that the measured concentration is representative of the sample at the time of collection. google.com The efficiency of a terminator is assessed by observing its effect on the stability of DCAN; a smaller interference indicates a more suitable terminator. google.com

Table 1: Comparison of Chlorination Reaction Terminators for this compound Analysis

TerminatorSuitability for DCAN AnalysisRationale
Ascorbic Acid SuitableEffectively neutralizes residual chlorine with minimal interference on DCAN stability. google.com
Ammonium Chloride SuitableEffectively neutralizes residual chlorine with minimal interference on DCAN stability. google.com

Extraction Agent Optimization

Following the termination of the chlorination reaction, the next step is the extraction of this compound from the aqueous sample. This is typically achieved through liquid-liquid extraction (LLE), where an organic solvent is used to transfer the analyte from the water to the solvent phase. The choice of the extraction agent is critical for achieving high extraction efficiency and concentrating the analyte for subsequent analysis.

Several solvents have been evaluated for their efficacy in extracting DCAN. Methyl tert-butyl ether (MTBE) and ethyl acetate have been identified as effective extraction agents. google.com EPA Method 551.1, which covers the determination of various chlorination disinfection byproducts, also recommends MTBE as the primary extraction solvent due to its ability to effectively extract a broad range of target analytes, including haloacetonitriles. epa.gov Pentane is also mentioned as an alternative solvent in this method. epa.gov The optimization process involves selecting a solvent that provides the best recovery of DCAN from the sample matrix. researchgate.net The volume of the extraction solvent is also a key parameter to be optimized to ensure efficient extraction while minimizing solvent usage. researchgate.net

Table 2: Evaluation of Extraction Agents for this compound

Extraction AgentRecommended UseSource
Methyl tert-butyl ether (MTBE) Primary extraction solvent. epa.govEPA Method 551.1 epa.gov
Ethyl Acetate Suitable extraction agent. google.comCN101625343A google.com
Pentane Optional extraction solvent. epa.govEPA Method 551.1 epa.gov

Instrumental Parameter Control (Temperature Programs, Column Head Pressure, Injection Volume)

The analysis of this compound is commonly performed using gas chromatography (GC) coupled with a suitable detector, such as an electron capture detector (ECD). epa.gov The precise control of instrumental parameters is fundamental to achieving good chromatographic separation, peak shape, and sensitivity.

Key parameters that require optimization include:

Temperature Program: A programmed temperature ramp for the GC oven is essential to separate DCAN from other compounds in the extract. An optimized program ensures that DCAN elutes as a sharp, symmetrical peak, free from co-eluting interferences. google.com

Column Head Pressure: The pressure of the carrier gas (typically high-purity helium) at the head of the capillary column influences the flow rate and, consequently, the retention time and peak resolution. google.com A typical column head pressure for DCAN analysis can be in the range of 60 to 75 kPa. google.com

Injection Volume: The volume of the extract injected into the GC affects the amount of analyte introduced onto the column. Optimizing the injection volume is a balance between achieving a sufficient signal for detection and avoiding column overload, which can lead to peak distortion. google.com An injection volume of 3.0 μL has been reported as optimal in some studies. google.com

Table 3: Optimized Instrumental Parameters for this compound Analysis by GC

ParameterOptimized Value/RangePurposeSource
Carrier Gas High-purity heliumMobile phase for analyte transport through the column. google.com
Column Head Pressure 60–75 kPaControls carrier gas flow rate for optimal separation. google.com
Injection Volume 3.0 μLIntroduces a precise amount of sample extract into the GC. google.com
Injection Mode SplitlessMaximizes the transfer of analyte to the column for trace analysis. google.com
Detector Electron Capture Detector (ECD)Provides high sensitivity for halogenated compounds like DCAN. epa.gov

Detection Limits and Practical Quantification Levels

In analytical chemistry, it is important to distinguish between the lowest concentration at which an analyte can be detected and the lowest concentration at which it can be reliably quantified. These are defined by the Method Detection Limit (MDL) and the Practical Quantification Level (PQL), respectively.

The Method Detection Limit (MDL) is defined by the U.S. Environmental Protection Agency (EPA) as the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results. health.state.mn.us It is a statistical value determined from the analysis of a sample in a given matrix containing the analyte. ohio.gov

The Practical Quantification Level (PQL) is the lowest concentration of an analyte that can be reliably measured within specified limits of precision and accuracy during routine laboratory operating conditions. health.state.mn.us The PQL is typically set at 3 to 10 times the MDL. health.state.mn.usapi.org This higher value accounts for the greater uncertainty associated with measurements near the MDL. ohio.gov While a compound may be detected between the MDL and the PQL, the precise concentration is considered less certain. ohio.gov

The determination of MDL and PQL is a crucial part of method validation, ensuring that the analytical method is sensitive enough for its intended purpose, such as monitoring compliance with regulatory limits for DBPs in drinking water. For instance, in the analysis of organochlorine pesticides in water, MDL values have been reported in the range of 0.001 to 0.005 μg/L, with corresponding PQLs between 0.002 and 0.016 μg/L. nih.gov While specific to other compounds, these ranges illustrate the low levels at which modern analytical methods can detect and quantify contaminants.

Table 4: Definitions of Detection and Quantification Limits

TermDefinitionSignificance in this compound Analysis
Method Detection Limit (MDL) The lowest concentration of a substance that can be reported with 99% confidence that it is different from a blank. health.state.mn.usEstablishes the minimum concentration of DCAN that can be reliably detected by the analytical method.
Practical Quantification Level (PQL) The lowest concentration of a substance that can be reliably measured with acceptable precision and accuracy under routine laboratory conditions. health.state.mn.usRepresents the lowest concentration of DCAN that can be reported as a quantitative value with a high degree of confidence.

Mitigation and Control Strategies for Dichloroacetonitrile

Water Treatment Process Optimization

Optimizing various stages of the water treatment process before and during disinfection can significantly impact DCAN formation. rsc.org

Pre-Disinfection Treatment Technologies (e.g., PAC adsorption, KMnO4 oxidation, BCO process)

Pre-disinfection treatments are employed to remove or alter natural organic matter and other substances that can act as precursors to DCAN formation upon the addition of disinfectants. polimi.itmdpi.com

Powdered Activated Carbon (PAC) Adsorption: PAC adsorption can effectively remove precursors of various DBPs, including DCAN. Studies have shown that PAC treatment can remove a notable percentage of DCAN precursors. researchgate.netibimapublishing.com PAC is known for its ability to adsorb a broad range of organic compounds. yorkwaterdistrict.org While PAC alone may not completely prevent N-DBP formation, its combination with pre-oxidation, such as with permanganate (B83412), can lead to a significant reduction in their formation. mdpi.com

Potassium Permanganate (KMnO4) Oxidation: Potassium permanganate is used as a pre-oxidant in water treatment to break down impurities and potentially transform them into less problematic substances or those more easily removed by subsequent processes. yorkwaterdistrict.org While KMnO4 pre-oxidation can be effective in reducing some DBPs, its impact on DCAN formation can vary. One study indicated that PAC adsorption was more effective in removing DCAN precursors compared to KMnO4 oxidation. researchgate.net Pretreatment with KMnO4 has also been shown to enhance the formation of some iodinated THMs after chloramination. ibimapublishing.com

Biological Contact Oxidation (BCO) Process: The BCO process, often coupled with conventional water treatment, has demonstrated effectiveness in removing dissolved organic carbon (DOC). researchgate.net However, the BCO process might increase dissolved organic nitrogen (DON) concentrations, which could lead to the formation of more N-DBPs, including DCAN, during subsequent chlorination. researchgate.net

Research findings on the effectiveness of these pre-disinfection methods in removing DCAN precursors have shown varying degrees of success depending on the specific water matrix and operational conditions. For instance, PAC adsorption has been reported to remove approximately 28.6% of dichloroacetonitrile precursors. researchgate.net The removal efficiency of DOC by the BCO process was found to be superior to PAC adsorption and KMnO4 oxidation in one study, with removal rates of 76.5%, 69.9%, and 61.4%, respectively. researchgate.net

Biological Filtration (Biofilters: Activated Carbon-Quartz Sand)

Biological filtration, particularly using biofilters containing activated carbon and quartz sand, has emerged as an effective technology for the removal of natural organic matter and DBP precursors, including those for N-DBPs like DCAN. nih.govmdpi.commdpi.com

Removal of Precursors (e.g., Tyrosine, Soluble Microbial Products, Ammonium)

Biofilters play a crucial role in removing key DCAN precursors. Tyrosine, an aromatic amino acid, is identified as a significant precursor for DCAN formation. nih.govmdpi.com Biological filtration has shown considerable efficiency in removing tyrosine. nih.govmdpi.com Soluble microbial products (SMPs) released by microbial metabolism within biofilters are also considered important sources of dissolved organic nitrogen (DON), which can contribute to N-DBP formation. mdpi.commdpi.comdergipark.org.tr Biofilters can help in reducing these SMPs. mdpi.com Ammonium (B1175870) (NH4+-N) in water is another important nitrogen source that can contribute to the formation of N-DBPs. nih.govmdpi.com Biofiltration is known for its effectiveness in nitrification, which removes ammonia (B1221849). bioline.org.brresearchgate.net

Studies have quantified the removal rates of these precursors by biofilters. For example, research on activated carbon-quartz sand biofilters showed average tyrosine removal rates ranging from 20% to 73%, depending on the biofilter configuration. nih.govmdpi.comresearchgate.net The same study reported average effluent DCAN formation potential removal rates between 23% and 78%. nih.govmdpi.comresearchgate.net

Influence of Biofilter Operating Conditions (e.g., Backwashing, Water Intake Points)

The operational conditions of biofilters significantly influence their performance in removing DCAN precursors and controlling DCAN formation potential. nih.govmdpi.com

Backwashing: Backwashing is essential for maintaining biofilter performance by removing accumulated solids and excess biomass. nih.gov However, backwashing can temporarily impact the effluent water quality and the DCAN formation potential. mdpi.com Studies have shown that the effluent DCAN formation potential can increase after backwashing if the continuous operation time exceeds a certain period (e.g., 24 hours in one study). mdpi.com The mode, flow rate, and duration of backwashing should be carefully selected to maintain biomass accumulation and optimal performance. nih.gov

Research has provided data illustrating the impact of these conditions. For instance, a study comparing different biofilter configurations found that a two-point influent activated carbon-quartz sand biofilter had the highest removal rates for conventional pollutants and organic pollutants like tyrosine, resulting in a higher removal rate of effluent DCAN generation potential. nih.govmdpi.comresearchgate.net

Enhanced Coagulation and Adsorption Technologies

Enhanced coagulation and various adsorption technologies are also employed to remove DBP precursors from source water. fishersci.pt Coagulation is a conventional water treatment process effective in removing humic substances, which are significant DBP precursors. tandfonline.com Enhanced coagulation aims to maximize the removal of dissolved organic carbon (DOC). nih.gov

Adsorption technologies, particularly using activated carbon (both PAC and granular activated carbon - GAC), are widely used for removing organic matter and DBP precursors. mdpi.comnih.gov GAC can be used in filter beds, often after coagulation and sedimentation. nih.gov The effectiveness of activated carbon adsorption can be influenced by factors such as the type of activated carbon used and whether pre-chlorination is applied. mdpi.comnih.gov

Studies have demonstrated the effectiveness of these methods. For example, combining coagulation with ultrafiltration has been shown to significantly improve dissolved organic carbon removal and reduce the formation potential of both carbonaceous and nitrogenous DBPs, including DCAN. nih.gov This combined approach effectively removed microbial products and humic/fulvic acid-like substances. nih.gov

Reduction of Precursor Concentrations in Source Water

Reducing the concentration of DCAN precursors in the source water before it reaches the treatment plant is a proactive strategy to minimize DBP formation. rsc.orguni.lufishersci.ca DCAN precursors originate from various sources, including natural organic matter (NOM), particularly nitrogen-enriched fractions like algal organic matter and soluble microbial products, as well as anthropogenic contaminants. researchgate.netwho.intengineering.org.cniwaponline.com

Strategies for source water control can include watershed management practices to minimize the influx of organic matter and nutrients from agricultural runoff, wastewater discharges, and other sources. engineering.org.cn Controlling algal blooms in reservoirs and lakes is also crucial, as algal organic matter is a significant source of N-DBP precursors. who.intengineering.org.cn Advanced treatment of wastewater effluents before discharge can also help reduce the load of DBP precursors in receiving waters that serve as drinking water sources. engineering.org.cn

While source water control is vital, the complete removal of precursors through this approach alone is often not feasible, necessitating the application of effective treatment processes at the water treatment plant. iwaponline.com

Alternative Disinfection Regimes (Chlorine vs. Chloramine (B81541) vs. Chlorine Dioxide)

The choice of disinfectant significantly impacts the formation of disinfection byproducts, including this compound. Free chlorination has been observed to result in the highest formation of DCAN compared to chloramination. nih.govacs.org

Chloramination, using preformed monochloramine, has shown potential in reducing the formation of DCAN compared to in situ chloramine formation, where free chlorine and ammonia are added sequentially. nih.govacs.org This is because, during in situ formation, organic amine precursors can compete with ammonia to react with free chlorine, leading to the formation of organic dichloramine intermediates that can contribute to nitrile formation. nih.govacs.org Preformed monochloramine offers an alternative for utilities using chloramination to potentially lower DCAN exposure, particularly for consumers closer to the treatment plant. nih.govacs.org

Chlorine dioxide is another alternative disinfectant. While chlorine and chlorine dioxide can serve as either primary or secondary disinfectants, chloramine is typically used as a secondary disinfectant. ca.gov The use of chlorine dioxide, similar to chloramine, can reduce the formation of chlorinated byproducts during primary disinfection. ca.gov However, the use of chlorine dioxide can lead to the formation of byproducts such as chlorite, which is a health concern. ca.gov Studies have indicated that HANs, including DCAN, can be formed by treatment with chlorine, chloramine, chlorine dioxide, or ozone disinfection. csic.es Plants utilizing chloramines (with or without chlorine) have been reported to have the highest levels of HANs in their finished drinking water. csic.es

Ozone, often used as a primary disinfectant, can be followed by a chloramine residual in the distribution system. ca.gov While ozone can reduce or eliminate the formation of trihalomethanes (THMs) and haloacetic acids (HAAs), it may lead to the formation of bromate, especially in source waters with elevated bromide levels. csic.es Combining ozone with granular activated carbon (GAC) filtration has shown efficiency in controlling DCAN and chloroform (B151607) disinfection byproducts. polimi.it

Distribution System Management (e.g., pH, Chlorine Residual Control, Flow Rate)

Management of the water distribution system plays a crucial role in controlling DCAN levels after water leaves the treatment plant.

pH: pH is a significant factor influencing the formation and degradation of DCAN. Increasing pH generally decreases the formation of HANs due to base-catalyzed hydrolysis. researchgate.net Higher pH enhances the degradation rates of DCAN. researchgate.net For instance, DCAN hydrolyzes to dichloroacetamide at high pH. acs.org Studies have shown a negative correlation between pH and DCAN formation in surface waters under both chlorination and chloramination. researchgate.net Increasing distribution system pH to alkaline levels can lead to the degradation of HANs through base-catalyzed hydrolysis, potentially reducing exposure. rsc.org While hydrolysis kinetics are independent of individual water chemistry, water chemistry can influence formation kinetics. rsc.org Increasing pH in the distribution system is considered an effective method to reduce HAN-associated toxicity by hydrolyzing them to less toxic products. rsc.org However, potential trade-offs with distribution system corrosion, scale stability, and the potential to violate THM and HAA regulations should be evaluated before implementation. rsc.org

pHEffect on DCAN FormationEffect on DCAN Degradation
IncreasingDecreases (generally) researchgate.netIncreases researchgate.net
HighNegative correlation researchgate.netHydrolyzes DCAN acs.org

Chlorine Residual Control: Maintaining a disinfectant residual throughout the distribution system is required to control microbial growth. nih.gov The type and level of disinfectant residual can impact DBP formation. While chloramines are used as secondary disinfectants due to their persistence and lower formation of regulated THMs and HAAs compared to free chlorine, they can contribute to the formation of N-DBPs like HANs. researchgate.netepa.gov Increasing chlorine residual can increase the chlorination rate through nucleophilic attack, which is part of the degradation pathway of HANs to less toxic products. rsc.org However, increasing chlorine residuals, particularly from trace levels, can lead to increased DBP formation. researchgate.net Systems already maintaining sufficient free chlorine residuals may see minimal incremental DBP formation with further increases. researchgate.net

Flow Rate: Water flow rate in the distribution system can influence water age and the contact time for DBP formation and degradation reactions. While the provided search results discuss the impact of flow rate on bacterial growth and THM formation, there is less direct information specifically on the direct impact of flow rate on DCAN levels. However, longer water age, often associated with lower flow rates or distant points in the distribution system, provides more time for reactions to occur, potentially affecting DCAN concentrations. scirp.org Studies on the effects of changing water flow velocity on biofilm formation and water quality in pilot distribution systems have been conducted, indicating that hydraulic conditions can affect biofilm structure and material mobilization into the water. cardiff.ac.uk Microbial activity within biofilms can impact water quality and disinfectant decay. cardiff.ac.uk

FactorImpact on this compound
pHHigher pH generally decreases formation and increases degradation. researchgate.net
Chlorine ResidualCan influence degradation pathways. rsc.org Increasing residuals can increase DBP formation, especially from trace levels. researchgate.net
Flow Rate/Water AgeLonger contact time can influence formation and degradation reactions. scirp.org

Data Table: Impact of pH on this compound

pH RangeObserved Effect on DCAN Formation (Surface Water)Observed Effect on DCAN DegradationReference
IncreasingDecreasedIncreased researchgate.net
AlkalineHydrolysis to dichloroacetamideRapid degradation rsc.orgacs.org

Detailed Research Findings:

Research has shown that DCAN formation is highest during free chlorination. nih.govacs.org Using preformed monochloramine instead of in situ formation can reduce DCAN levels over typical distribution system contact times (1-2 days). nih.govacs.org This is attributed to the competition between organic amine precursors and ammonia for free chlorine during in situ formation. nih.govacs.org

While increasing pH is beneficial for DCAN degradation, it can potentially increase the formation of other DBPs like THMs and HAMs, and may impact distribution system infrastructure. rsc.org Therefore, optimizing pH requires careful consideration of these competing factors. rsc.org

The impact of chlorine residual on DCAN is complex. While a residual is needed for disinfection, higher residuals can potentially lead to increased DBP formation from precursors still present in the water. researchgate.net However, chlorine can also participate in the degradation of HANs. rsc.org

Regulatory Aspects and Health Risk Assessment

Drinking Water Regulations and Guidelines (e.g., EPA, WHO)

As of the available information, no specific regulatory standards or guidelines have been published solely for dichloroacetonitrile in drinking water by organizations like the U.S. Environmental Protection Agency (EPA) or the World Health Organization (WHO). nih.gov While the EPA regulates certain DBPs, such as trihalomethanes (THMs) and haloacetic acids (HAAs), and the European Union has parametric values for Total Trihalomethanes and bromate, specific limits for individual haloacetonitriles like DCAN are not universally established. csic.esepa.ie However, drinking water regulations generally require that contamination from disinfection byproducts is kept as low as possible without compromising disinfection, ensuring water is free from substances that constitute a potential danger to human health. epa.ie The WHO emphasizes that efficient disinfection should always take precedence over meeting DBP guidelines. epa.ie this compound has been included on the EPA's Contaminant Candidate Lists (CCL), which are lists of contaminants that are not currently subject to national primary drinking water regulations but are known or anticipated to occur in public water systems and may require regulation under the Safe Drinking Water Act. federalregister.gov

This compound has been detected in drinking water supplies in various countries. In a survey of US community water systems using free chlorine disinfection, DCAN was found at concentrations ranging from 0.2 to 21 µg/L in treatment plant samples and 0.3 to 24 µg/L in distribution samples. nih.gov In Canada, concentrations ranged from 0.1 to 2.21 µg/L. who.int The concentration of DCAN in drinking water can be influenced by factors such as the presence of bromide in the source water, temperature, and pH during the disinfection process. who.intcsic.es

Quantitative Risk Assessment and Dose-Response Relationships

Quantitative risk assessment involves evaluating the potential for adverse health effects from exposure to a substance and typically includes steps such as hazard identification, dose-response assessment, exposure assessment, and risk characterization. epa.govepa.gov Dose-response assessment aims to establish the relationship between the dose of a substance and the incidence or severity of health effects. epa.govepa.govlibretexts.org This often involves extrapolating from high experimental doses to lower environmental exposure levels and from animal data to human risks. libretexts.org

For carcinogenic effects, risk assessment may assume no threshold and use mathematical models to estimate risk at low doses, while non-carcinogenic effects are generally considered to have a threshold below which no adverse effect occurs. libretexts.org The EPA utilizes a dose-response assessment as the second step in human health risk assessment to document the relationship between dose and toxic effect. epa.gov Quantitative approaches are being explored to analyze dose-response relationships in genetic toxicology studies to improve human risk assessment, including methods like the benchmark dose (BMD) approach. nih.gov

While the principles of quantitative risk assessment and dose-response relationships are applied to drinking water contaminants, specific quantitative risk assessments solely focused on this compound were not extensively detailed in the search results. However, DCAN is considered along with other DBPs in the broader context of drinking water safety. csic.esresearchgate.net Studies in experimental animals have investigated the effects of this compound. For instance, oral administration of DCAN to rats during gestation was associated with increased frequency of malformations in soft tissues and some skeletal malformations at a dose of 45 mg/kg body weight per day, which was also toxic to the pregnant rats and severely embryotoxic. nih.gov Studies in rats and mice indicated that DCAN is rapidly absorbed after oral administration in water. nih.govnih.gov

Challenges in DBP Toxicity Assessment (e.g., Mixtures, Degradation Products)

Assessing the toxicity of disinfection byproducts, including this compound, presents several challenges. One significant challenge is that people are exposed to complex mixtures of DBPs in drinking water, rather than individual compounds in isolation. epa.govresearchgate.netnih.gov The composition and concentrations of these mixtures can vary depending on the source water quality, the type of disinfectant used, and conditions such as pH, temperature, and contact time. csic.estandfonline.com Evaluating the health risks of these complex mixtures is difficult, as the combined effects of multiple DBPs may differ from the sum of their individual effects (e.g., additive, synergistic, or antagonistic interactions). epa.govresearchgate.net Current regulations often focus on a limited number of DBP classes, such as THMs and HAAs, which may not fully represent the total toxicity of the mixture. csic.esacs.org

Epidemiological Data and Human Health Studies

Epidemiological studies have investigated potential associations between exposure to disinfected drinking water and various health outcomes. Consistently, these studies have observed an association between the consumption of chlorinated drinking water and an increased risk of bladder cancer. acs.orgcore.ac.uk However, identifying the specific DBPs responsible for this observed association remains a challenge due to the complex nature of DBP mixtures. acs.org

While epidemiological studies have examined exposure to disinfected water in general and, in some cases, specific regulated DBPs like THMs, there is a lack of epidemiological studies specifically evaluating exposure solely to this compound. nih.govnih.goviarc.fr this compound occurs as part of the complex mixture of DBPs in disinfected water, making it difficult to isolate its specific health effects in human populations through epidemiological studies alone. nih.gov

Animal studies have provided some data on the potential health effects of DCAN. As mentioned earlier, developmental effects were observed in rats exposed to high doses of this compound. nih.gov However, epidemiological data specifically relevant to the carcinogenicity of this compound in humans were not available in the reviewed literature, and based on animal studies, DCAN was not classifiable as to its carcinogenicity to humans by one assessment. nih.gov Research is ongoing to better understand the health implications of exposure to DBP mixtures and the contribution of individual compounds like this compound to these effects. researchgate.netacs.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound3018-12-0
Dibromoacetonitrile (B109444)3252-43-5
Trichloroacetonitrile545-06-2
Bromochloroacetonitrile (B24974)34970-13-3
Chloroacetonitrile107-14-2
Chloroform (B151607)67-66-3
Bromoform75-25-2
Dibromochloromethane124-48-1
Bromodichloromethane75-27-4
Bromate24959-67-9

Data Tables

Based on the search results, a table summarizing the occurrence of this compound in drinking water could be presented.

Location (Example Data from Search Results)Concentration Range (µg/L)NotesSource
US Community Water Systems (Treatment Plant)0.2 – 21Using free chlorine disinfection nih.gov
US Community Water Systems (Distribution)0.3 – 24Using free chlorine disinfection nih.gov
Ontario, Canada (Drinking Water)0.3 – 8.1Chlorinated samples nih.gov
USA (Groundwater Distribution Systems)Mean 0.87 who.int
USA (Surface Water Distribution Systems)Mean 2.21 who.int
Canada (National Survey)0.1 – 2.21Groundwater and surface water systems who.int
The Netherlands (Drinking Water)0.04 – 1.05 who.int

Future research on this compound (DCAN), a significant nitrogenous disinfection byproduct (DBP) in drinking water, is headed in several key directions. These areas of investigation aim to fill knowledge gaps, improve detection, and better understand its transformation and toxicological effects.

Q & A

Q. What analytical methods are recommended for detecting and quantifying DCAN in environmental samples?

DCAN is typically analyzed using gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD). Standard solutions (e.g., 1–5 mL organic standards) are used for calibration . For water samples, liquid-liquid extraction or purge-and-trap methods are employed to concentrate DCAN prior to analysis. Researchers should validate detection limits (e.g., sub-ppb levels) and account for matrix interferences, especially in chlorinated water systems .

Q. How does DCAN form during water disinfection, and what factors influence its generation?

DCAN is a nitrogenous disinfection by-product (DBP) formed during chlorination or chloramination of organic matter, particularly amino acids and algal toxins like β-N-methylamino-L-alanine (BMAA) . Key factors include:

  • Pre-oxidation methods : ClO₂ pre-oxidation increases DCAN yields during subsequent chloramination .
  • Bromine substitution : Brominated precursors accelerate DCAN formation compared to chlorinated analogs .
  • pH and temperature : Higher pH (>7) and elevated temperatures enhance DCAN stability and formation rates .

Q. What are the primary health risks associated with DCAN exposure?

DCAN exhibits acute genotoxicity and chronic cytotoxicity, ranking among the most toxic DBPs in mammalian cell assays . In vivo studies show:

  • Neurotoxicity and developmental effects : Prenatal exposure in rats caused fetal resorptions, reduced weight, and cardiovascular malformations .
  • Metabolic pathways : DCAN is absorbed via the gastrointestinal tract, metabolized in the liver, and excreted in urine. Its metabolites disrupt cellular redox balance, leading to oxidative stress .

Advanced Research Questions

Q. How can conflicting data on DCAN removal efficiencies in advanced oxidation processes (AOPs) be resolved?

Discrepancies in UV/photocatalytic ozonation studies arise from variations in experimental design:

  • Catalyst selection : TiO₂ (1 g/L) with ozone (1.13 g/L·h⁻¹) under solar UV achieves 90% DCAN removal, but competing radical scavengers (e.g., bicarbonate) reduce efficacy .
  • Light source : Medium-pressure UV removes trichloroacetonitrile faster than DCAN due to differences in bond dissociation energies (C-Cl vs. C-Br) .
  • Kinetic modeling : Use QSAR (quantitative structure-activity relationship) to predict degradation rates based on halogen substitution patterns .

Q. What strategies optimize biological activated carbon (BAC) filters for DCAN precursor removal?

Up-flow BAC systems show superior removal of DCAN precursors (e.g., amino acids) compared to conventional filters. Key parameters include:

  • Microbial community engineering : Enriching nitrifying bacteria (e.g., Nitrosomonas) enhances precursor degradation .
  • Empty bed contact time (EBCT) : Extending EBCT to >15 minutes improves adsorption and biodegradation efficiency .
  • Pre-treatment : Coupling BAC with ozonation disrupts refractory organic matter, increasing bioavailability .

Q. How does DCAN act as a water acceptor in palladium-catalyzed dehydration reactions?

In synthetic chemistry, DCAN’s electron-deficient nitrile group facilitates thermodynamically favorable dehydration of α-aminoamides. Methodological considerations include:

  • Catalyst loading : Trinuclear Pd(II) complexes (0.5 mol%) in aqueous acetonitrile achieve >90% yield while retaining stereochemistry .
  • Substrate compatibility : Aliphatic, pyridyl, and halogenated aryl groups tolerate reaction conditions, but protecting groups (e.g., Boc) must remain inert .
  • Mechanistic analysis : Hydration of DCAN (ΔG ≈ -50 kJ/mol) drives equilibrium toward nitrile formation, as confirmed by computational studies .

Q. What experimental designs are critical for assessing DCAN’s in vivo toxicity?

Robust toxicological studies require:

  • Dose-response models : Administer DCAN via drinking water (0.1–10 mg/L) to rodents over 90 days, monitoring urinary metabolites (e.g., dichloroacetate) .
  • Endpoint selection : Evaluate histopathology (liver, kidney), oxidative stress markers (GSH/GSSG ratio), and genomic instability (comet assay) .
  • Comparative toxicogenomics : Use RNA-seq to identify dysregulated pathways (e.g., NF-κB signaling) in DCAN-exposed vs. control groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.